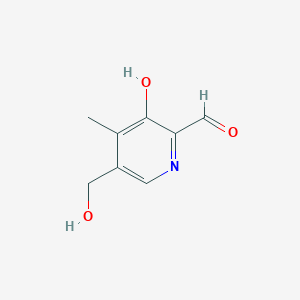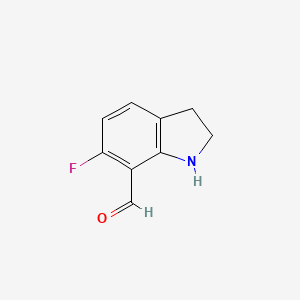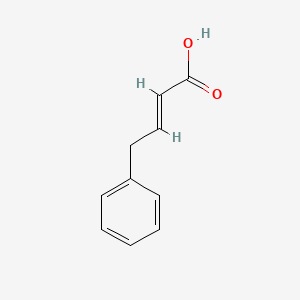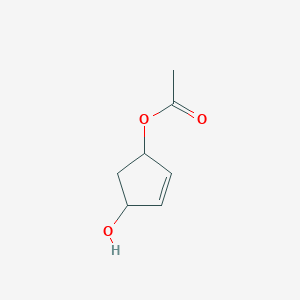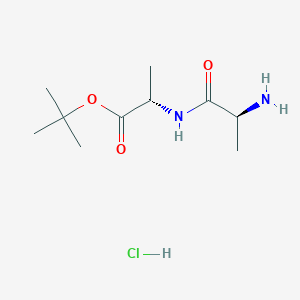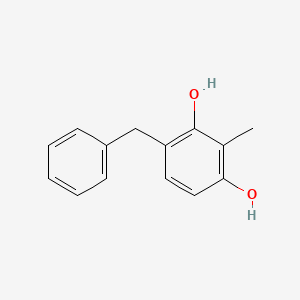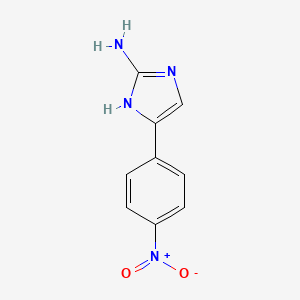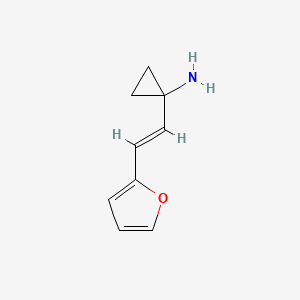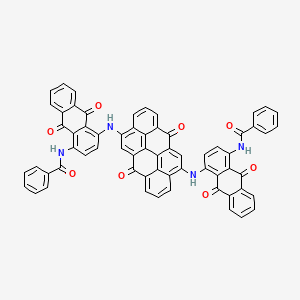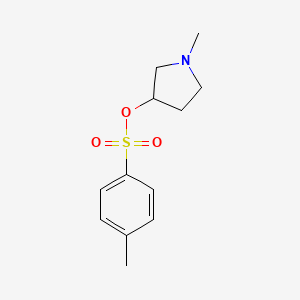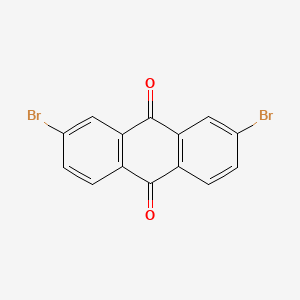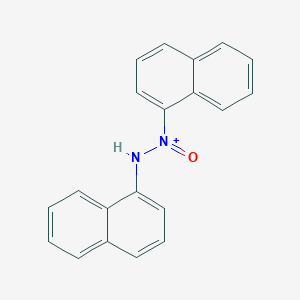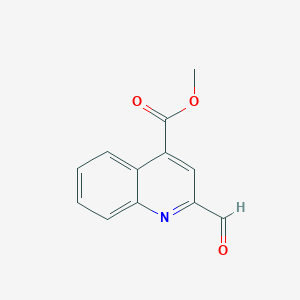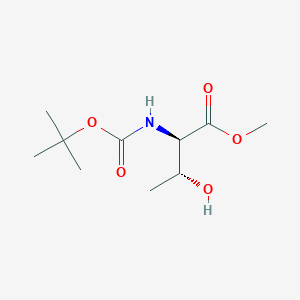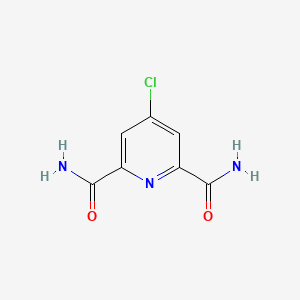
2,6-Pyridinedicarboxamide, 4-chloro-
描述
2,6-Pyridinedicarboxamide, 4-chloro- is a chemical compound with the molecular formula C7H6ClN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in coordination chemistry, where it acts as a tridentate ligand for transition metals .
准备方法
The synthesis of 2,6-Pyridinedicarboxamide, 4-chloro- typically involves the reaction of 2,6-pyridinedicarboxylic acid with thionyl chloride to form 2,6-pyridinedicarbonyl dichloride. This intermediate is then reacted with ammonia or an amine to yield the desired 2,6-Pyridinedicarboxamide, 4-chloro- . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
化学反应分析
2,6-Pyridinedicarboxamide, 4-chloro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coordination Reactions: It forms complexes with transition metals such as copper (II), nickel (II), and zinc (II) under specific conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s amide groups can undergo transformations under strong oxidative or reductive conditions.
科学研究应用
2,6-Pyridinedicarboxamide, 4-chloro- has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form stable complexes with transition metals, which are studied for their catalytic properties.
Material Science: The compound is incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Biological Studies: Its metal complexes are investigated for potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2,6-Pyridinedicarboxamide, 4-chloro- primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine ring and the amide groups provide multiple binding sites, allowing the compound to form stable chelate complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects .
相似化合物的比较
2,6-Pyridinedicarboxamide, 4-chloro- can be compared with other pyridine derivatives such as:
2,6-Pyridinedicarboxamide: Lacks the chlorine substituent, which can affect its reactivity and coordination properties.
2,6-Pyridinedicarbonyl Dichloride: An intermediate in the synthesis of 2,6-Pyridinedicarboxamide, 4-chloro-, used in further chemical transformations.
4-Chloro-2,6-dimethylquinoline: Another chloro-substituted pyridine derivative with different applications in organic synthesis.
The unique presence of the chlorine atom in 2,6-Pyridinedicarboxamide, 4-chloro- enhances its reactivity and allows for the formation of specific metal complexes that are not possible with its non-chlorinated counterparts .
属性
IUPAC Name |
4-chloropyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H,(H2,9,12)(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZVWNONJGHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)N)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


